molecular formula C10H9ClFN5O2 B15006165 4-Amino-N'-(2-chloro-6-fluoro-benzyloxy)-furazan-3-carboxamidine

4-Amino-N'-(2-chloro-6-fluoro-benzyloxy)-furazan-3-carboxamidine

Cat. No.: B15006165
M. Wt: 285.66 g/mol
InChI Key: ROXODFOWAICUDU-UHFFFAOYSA-N
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Description

(Z)-4-AMINO-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an oxadiazole ring, a carboximidamide group, and a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the carboximidamide group: This step often involves the reaction of the oxadiazole intermediate with cyanamide or its derivatives.

    Substitution on the phenyl ring:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-AMINO-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, (Z)-4-AMINO-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can be used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby reducing symptoms or halting disease progression.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE: A closely related compound with similar structural features.

    2-CHLORO-6-FLUOROPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE: Another similar compound with slight variations in the substituents.

Uniqueness

(Z)-4-AMINO-N’-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE stands out due to its specific configuration and the presence of both the oxadiazole ring and the carboximidamide group. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9ClFN5O2

Molecular Weight

285.66 g/mol

IUPAC Name

4-amino-N'-[(2-chloro-6-fluorophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C10H9ClFN5O2/c11-6-2-1-3-7(12)5(6)4-18-16-9(13)8-10(14)17-19-15-8/h1-3H,4H2,(H2,13,16)(H2,14,17)

InChI Key

ROXODFOWAICUDU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C(/C2=NON=C2N)\N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=C(C2=NON=C2N)N)F

Origin of Product

United States

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